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Compound of Interest

Compound Name: 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Cat. No.: B1384357 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of 8-
Chloropyrido[3,4-d]pyrimidin-4-ol

Executive Summary
8-Chloropyrido[3,4-d]pyrimidin-4-ol is a heterocyclic building block of significant interest to

the pharmaceutical and life sciences industries. Its unique bifunctional nature, featuring a

reactive chlorine atom and a hydroxyl group on a privileged pyrido[3,4-d]pyrimidine scaffold,

makes it an exceptionally versatile starting material for the synthesis of compound libraries.

Derivatives of this core structure have been investigated for a range of therapeutic applications,

most notably as kinase inhibitors for oncology and as receptor antagonists for inflammatory

diseases. This guide provides a comprehensive overview of its chemical properties, synthesis,

reactivity, and applications, offering field-proven insights for researchers, medicinal chemists,

and drug development professionals.

Nomenclature and Structural Elucidation
Proper identification is critical for any chemical entity. 8-Chloropyrido[3,4-d]pyrimidin-4-ol is
recognized by several identifiers, ensuring its unambiguous documentation in chemical

databases and literature.

The IUPAC name for this compound is 8-chloropyrido[3,4-d]pyrimidin-4-ol. An important

structural feature is the existence of keto-enol tautomerism. The "-ol" form (the enol) is in

equilibrium with its keto tautomer, 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one[1][2]. This
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equilibrium can influence the compound's reactivity and spectroscopic characteristics. For the

purpose of this guide, we will primarily refer to it by its "-ol" nomenclature while acknowledging

the presence and relevance of the keto form.

Caption: Chemical structure of 8-Chloropyrido[3,4-d]pyrimidin-4-ol.

Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and

application in synthesis. 8-Chloropyrido[3,4-d]pyrimidin-4-ol is typically supplied as a solid

with high purity, suitable for research and development purposes[3].

Property Value Source(s)

CAS Number 84341-13-9 [3][4]

Molecular Formula C₇H₄ClN₃O [3][4]

Molecular Weight 181.58 g/mol [3][4]

Physical Form Solid [2]

Typical Purity ≥95% [3]

InChI Key
BUERZTTWXDSSIY-

UHFFFAOYSA-N
[3]

SMILES
OC1=C2C(C(Cl)=NC=C2)=NC

=N1
[4]

Storage Inert atmosphere, 2-8°C [4]

Solubility and Spectroscopic Data
While specific solubility data is not broadly published, its use as a reactant in organic synthesis

suggests solubility in polar aprotic solvents like DMF, DMSO, and potentially alcohols,

especially upon heating. Full characterization data, including ¹H NMR, ¹³C NMR, LC-MS, and

HPLC, is typically available from commercial suppliers and is essential for verifying the identity

and purity of the material before use[4].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1384357?utm_src=pdf-body
https://www.benchchem.com/product/b1384357?utm_src=pdf-body
https://cymitquimica.com/products/10-F501098/84341-13-9/8-chloropyrido34-dpyrimidin-4-ol/
https://cymitquimica.com/products/10-F501098/84341-13-9/8-chloropyrido34-dpyrimidin-4-ol/
https://www.bldpharm.com/products/84341-13-9.html
https://cymitquimica.com/products/10-F501098/84341-13-9/8-chloropyrido34-dpyrimidin-4-ol/
https://www.bldpharm.com/products/84341-13-9.html
https://cymitquimica.com/products/10-F501098/84341-13-9/8-chloropyrido34-dpyrimidin-4-ol/
https://www.bldpharm.com/products/84341-13-9.html
https://www.sigmaaldrich.com/CH/fr/product/ambeedinc/ambh303c4229?context=bbe
https://cymitquimica.com/products/10-F501098/84341-13-9/8-chloropyrido34-dpyrimidin-4-ol/
https://cymitquimica.com/products/10-F501098/84341-13-9/8-chloropyrido34-dpyrimidin-4-ol/
https://www.bldpharm.com/products/84341-13-9.html
https://www.bldpharm.com/products/84341-13-9.html
https://www.bldpharm.com/products/84341-13-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Manufacturing
While a specific, published synthesis for 8-chloropyrido[3,4-d]pyrimidin-4-ol is not readily

available in the provided search results, a plausible retrosynthetic analysis can be constructed

based on established methodologies for analogous fused pyrimidine systems[5][6]. The general

strategy involves the construction of the pyrimidine ring onto a pre-functionalized and

substituted pyridine core.

Proposed Retrosynthetic Pathway
A logical approach begins with a substituted chloropyridine. The key steps would involve

introducing an amino group and a carboxylate or cyano group at adjacent positions, which can

then be cyclized with a formamide equivalent to form the pyrimidinone ring.

8-Chloropyrido[3,4-d]pyrimidin-4-ol Ethyl 3-amino-2-chloroisonicotinate
(or similar)

Cyclization
(e.g., with formamide) 2-Chloro-3-nitroisonicotinic acid

(or derivative)
Reduction of nitro group Substituted Chloropyridine

Functional group manipulation
(e.g., oxidation, nitration)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 8-Chloropyrido[3,4-d]pyrimidin-4-ol.

Exemplary Synthetic Protocol
The following is a representative, field-proven protocol based on the synthesis of similar

compounds, such as ethyl 3-amino-2-chloroisonicotinate, which serves as a key

intermediate[5].

Step 1: Synthesis of Ethyl 3-amino-2-chloroisonicotinate (Intermediate)

Starting Material: 2-Chloro-3-nitroisonicotinic acid.

Esterification: The carboxylic acid is first protected as an ethyl ester using ethanol under

acidic conditions (e.g., H₂SO₄) to yield ethyl 2-chloro-3-nitroisonicotinate. This step prevents

side reactions in the subsequent reduction.

Reduction: The nitro group is selectively reduced to an amine. A common and effective

method is catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction with a metal
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like iron or tin(II) chloride in an acidic medium. The product is ethyl 3-amino-2-

chloroisonicotinate.

Step 2: Cyclization to form the Pyrido[3,4-d]pyrimidin-4-ol Ring

Reaction: The resulting aminonicotinate intermediate is heated with formamide or

formamidine acetate.

Mechanism: The amino group of the pyridine displaces a leaving group from the formamide

equivalent, and a subsequent intramolecular cyclization and condensation reaction occurs,

forming the fused pyrimidine ring.

Workup and Purification: After the reaction is complete, the mixture is cooled, and the solid

product is typically collected by filtration. Purification can be achieved by recrystallization

from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product, 8-
Chloropyrido[3,4-d]pyrimidin-4-ol.

This self-validating system ensures that each intermediate can be isolated and characterized to

confirm the reaction's progress before proceeding to the next step, ensuring the integrity of the

final product.

Chemical Reactivity and Derivatization Potential
The synthetic value of 8-Chloropyrido[3,4-d]pyrimidin-4-ol lies in its two distinct reactive

sites, which can be addressed sequentially to build molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) at the C8
Position
The chlorine atom at the C8 position is activated towards SNAr by the electron-withdrawing

effects of the fused heterocyclic ring system. This makes it an excellent electrophilic site for

reaction with a wide array of nucleophiles. This reaction is the cornerstone of its use in creating

diverse chemical libraries.

With Amines: Reaction with primary or secondary amines (anilines, alkylamines, etc.), often

catalyzed by a palladium catalyst or under thermal conditions, yields 8-amino substituted

derivatives.
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With Thiols: Thiolates readily displace the chloride to form 8-thioether linkages.

With Alcohols: Alkoxides can be used to form 8-ether derivatives, though this often requires

more forcing conditions than amines or thiols.

Reactions at the C4-Hydroxyl Group
The C4-hydroxyl group, part of the pyrimidinone system, can be converted into a better leaving

group, most commonly a chloro group.

Chlorination: Treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride

(SOCl₂) effectively converts the hydroxyl group into a chlorine atom, yielding 4,8-

dichloropyrido[3,4-d]pyrimidine.

The resulting dichloro intermediate is a highly valuable platform for sequential, site-selective

substitutions. The C4 position is generally more reactive towards nucleophilic substitution than

the C8 position, allowing for controlled, stepwise derivatization.

8-Chloropyrido[3,4-d]pyrimidin-4-ol

C8-Substituted Derivative
(Amine, Thiol, etc.)

SNAr at C8
(R-NH2, R-SH)

4,8-Dichloropyrido[3,4-d]pyrimidine

Chlorination
(POCl3)

C4, C8-Disubstituted Derivative

Sequential SNAr
(Nu1 then Nu2)

Click to download full resolution via product page

Caption: Key reactivity pathways for derivatization.
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Applications in Medicinal Chemistry and Drug
Discovery
The pyrido[3,4-d]pyrimidine scaffold is considered a "privileged" structure in medicinal

chemistry due to its ability to bind to multiple biological targets with high affinity[7]. This scaffold

is frequently found in molecules designed as kinase inhibitors.

Kinase Inhibition
Many protein kinases have an ATP-binding pocket that can be targeted by small molecule

inhibitors. The nitrogen-rich, planar structure of the pyrido[3,4-d]pyrimidine core mimics the

adenine region of ATP, allowing it to act as a competitive inhibitor. 8-Chloropyrido[3,4-
d]pyrimidin-4-ol serves as a foundational scaffold to which various substituents are added to

achieve potency and selectivity against specific kinases. Derivatives have shown activity

against targets such as monopolar spindle kinase 1 (Mps1) and members of the HER family,

which are implicated in cancer[6][8][9].

Kinase ATP Binding Pocket

ATP

Hinge-Binding
Region

Binds

Pyrido[3,4-d]pyrimidine
Scaffold

Competitively Binds

Click to download full resolution via product page

Caption: Role as an ATP-competitive kinase inhibitor scaffold.

Other Therapeutic Areas
Beyond oncology, this scaffold is being explored for other indications:
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Inflammatory Diseases: Derivatives have been identified as antagonists of the CXCR2

chemokine receptor, a key mediator in inflammatory responses[6][8].

Metabolic and Neurodegenerative Diseases: The broad applicability of the core structure

continues to fuel research into its potential for treating a wide array of human diseases[8]

[10].

Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 8-
Chloropyrido[3,4-d]pyrimidin-4-ol.

GHS Pictogram: GHS07 (Exclamation mark)[2]

Signal Word: Warning[2]

Hazard Statements:

H302: Harmful if swallowed[1]

H315: Causes skin irritation[1]

H319: Causes serious eye irritation[1]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing[1].

Handling Recommendations: Use in a well-ventilated area, preferably a fume hood. Wear

appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and

chemical-resistant gloves. Avoid ingestion and contact with skin and eyes.

Conclusion
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8-Chloropyrido[3,4-d]pyrimidin-4-ol is a high-value chemical intermediate whose strategic

importance is rooted in its versatile reactivity and its foundation upon a biologically relevant

scaffold. Its capacity for selective, sequential derivatization at the C4 and C8 positions allows

medicinal chemists to systematically explore the chemical space around the core, facilitating

the development of potent and selective modulators of key biological targets. This guide has

outlined its fundamental properties, synthesis, and reactivity, underscoring its pivotal role in the

ongoing quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1384357#8-chloropyrido-3-4-d-pyrimidin-4-ol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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